4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Overview
Description
4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline is a heterocyclic compound that contains a triazole ring and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry.
Scientific Research Applications
4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Material Science: It is investigated for its nonlinear optical properties, which are important for optoelectronic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
Target of Action
Triazole compounds, which include 4-[(dimethyl-4h-1,2,4-triazol-3-yl)methoxy]aniline, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that some triazole-based drugs have excellent bioavailability .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Aniline Moiety: The triazole ring is then reacted with an aniline derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or the aniline moiety.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself and its various derivatives share structural similarities with 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline.
Thiazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the triazole ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRBXGAYLDYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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